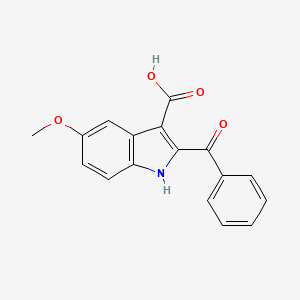![molecular formula C17H23N7O4 B12913476 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine CAS No. 165381-57-7](/img/structure/B12913476.png)
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine is a synthetic compound that combines the structural features of adenosine and imidazole Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction, while imidazole is a five-membered heterocyclic compound with significant biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine typically involves the following steps:
Protection of the Adenosine Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Alkylation: The protected adenosine is then alkylated with 4-(1H-imidazol-1-yl)butyl bromide under basic conditions to introduce the imidazole moiety.
Deprotection: The protecting groups are removed to yield the final product, 2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the role of adenosine and imidazole in biological systems.
Medicine: It has potential as a therapeutic agent due to its unique combination of adenosine and imidazole properties.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine involves its interaction with various molecular targets and pathways:
Adenosine Receptors: The adenosine moiety can interact with adenosine receptors, modulating various physiological processes.
Enzymes: The imidazole moiety can inhibit or activate enzymes by binding to their active sites.
Signal Transduction Pathways: The compound can influence signal transduction pathways involving adenosine and imidazole.
Vergleich Mit ähnlichen Verbindungen
2’-O-[4-(1H-Imidazol-1-yl)butyl]adenosine can be compared with other similar compounds to highlight its uniqueness:
Adenosine Derivatives: Compounds like 2’-O-methyladenosine and 2’-O-ethyladenosine lack the imidazole moiety, resulting in different biological activities.
Imidazole Derivatives: Compounds like 4-(1H-imidazol-1-yl)butanol and 4-(1H-imidazol-1-yl)butyric acid lack the adenosine moiety, resulting in different biological activities.
Eigenschaften
CAS-Nummer |
165381-57-7 |
|---|---|
Molekularformel |
C17H23N7O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(4-imidazol-1-ylbutoxy)oxolan-3-ol |
InChI |
InChI=1S/C17H23N7O4/c18-15-12-16(21-8-20-15)24(10-22-12)17-14(13(26)11(7-25)28-17)27-6-2-1-4-23-5-3-19-9-23/h3,5,8-11,13-14,17,25-26H,1-2,4,6-7H2,(H2,18,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
KNXLNEFVOSKHRD-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CN(C=N1)CCCCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1=CN(C=N1)CCCCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)

